n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by its IUPAC name, 2,4,5-trimethylbenzaldehyde oxime . This compound is characterized by the presence of a hydroxylamine group attached to a trimethylphenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,5-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing .
Mechanism of Action
The mechanism of action of N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzaldehyde oxime
- 2,4,5-Trimethylphenylhydroxylamine
- 2,4,5-Trimethylbenzylamine
Comparison: N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOHEWMMQBPMJ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=N/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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